molecular formula C10H5Cl2NO2 B010585 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 19844-27-0

1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B010585
CAS RN: 19844-27-0
M. Wt: 242.05 g/mol
InChI Key: PJBXBDSTURWRBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione and related derivatives involves palladium-catalyzed aryl-aryl coupling reactions, such as Suzuki coupling, which have been utilized to create various polymers and copolymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units. These methods yield compounds with notable solubility in common organic solvents and strong fluorescence properties (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008).

Molecular Structure Analysis

Investigations into the molecular structure have revealed that these compounds can exhibit diverse optical and electrochemical properties based on their structural arrangements. For instance, the molecular and crystal structure analyses have shown that these compounds form rigid rings connected by single bonds, with distinct conformations influencing their physical properties (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have been synthesized and shown to function as effective organic inhibitors for corrosion in specific mediums, demonstrating their chemical reactivity and potential utility in materials science. Their efficiency as corrosion inhibitors highlights their chemical stability and reactivity under various conditions (Zarrouk et al., 2015).

Physical Properties Analysis

The solubility in organic solvents and fluorescence characteristics of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit indicate their versatile physical properties. These materials exhibit strong fluorescence with significant Stokes shifts, demonstrating their potential for applications in materials science, especially in fields requiring luminescent materials (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives, such as their inhibitory action against corrosion of carbon steel and their interaction with different chemical reagents, underscore their chemical stability and reactivity. These properties are crucial for their potential applications in corrosion inhibition and possibly in other fields requiring materials with specific chemical resistances (Zarrouk et al., 2015).

Scientific Research Applications

  • Inhibition of Glycolate Oxidase and Photosynthesis

    This compound acts as an inhibitor of glycolate oxidase, photosynthetic CO2 fixation, and photophosphorylation in lettuce and spinach chloroplasts (Baumann & Przybilski, 1990).

  • In Vitro Inhibition and Reduction of Urinary Oxalate Levels

    It serves as a potent inhibitor of glycolic acid oxidase in vitro and significantly reduces urinary oxalate levels in rats (Rooney et al., 1983).

  • Potential as Tyrosine Kinase Inhibitors

    Derivatives of this compound have potential as tyrosine kinase inhibitors, showing possible antitumor activity (Kuznietsova et al., 2019).

  • Study of Acetyl Groups on Protein Structure

    The synthesis of related compounds is useful for studying the effects of acetyl groups on the structure of proteins (Patel & Dholakiya, 2013).

  • Development of Novel Functional Dyes

    The structure of this compound significantly influences the 1H-pyrrole-2,5-dione skeleton, important for developing novel functional dyes (Fujii et al., 2001).

  • Inhibition of PGE2 Production in Macrophage Cells

    Certain derivatives showed strong inhibitory activity of PGE2 production in macrophage cells (Moon et al., 2010).

  • Inhibitors of Carbon Steel Corrosion

    Derivatives like 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione are efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium (Zarrouk et al., 2015).

  • Applications in Organic Photovoltaic Cells

    Pyrrolo[3,2-b]pyrrole-2,5-dione is a new acceptor unit for organic photovoltaic cells with notable efficiency (Song et al., 2013).

  • Fungicidal Activity

    Certain derivatives exhibit fungicidal activity in both in-vivo and in-vitro assays (Yaroslavskym et al., 2009).

  • Use in Electronic Applications and Photoluminescence

    Polymers containing related structures show strong photoluminescence and are suitable for electronic applications due to good solubility and thin-film processability (Beyerlein & Tieke, 2000).

  • Potential as Useful Pigments

    The pyrrolo[3,4-c]pyrrole-1,4-dione compound can be applied as useful pigments (Fujii et al., 2002).

  • Performance in Organic Thin Film Transistors

    Pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors exhibit promising p-channel charge transport performance (Guo et al., 2014).

Future Directions

: A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole

properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXBDSTURWRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351741
Record name 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

19844-27-0
Record name 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Cashman, M MacDonald, S Ghirmai… - Bioorganic & medicinal …, 2010 - Elsevier
High-throughput screening of 66,000 compounds using competitive binding of peptides comprising the BH3 domain to anti-apoptotic Bfl-1 led to the identification of 14 validated ‘hits’ as …
Number of citations: 32 www.sciencedirect.com
KE Machado, KN de Oliveira… - Chemical Research …, 2013 - ACS Publications
Cyclic imides are known for their antitumor activity, especially the naphthalimide derivatives, such as Mitonafide and Amonafide. Recently, we have demonstrated the cytotoxic effect of a …
Number of citations: 12 pubs.acs.org

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